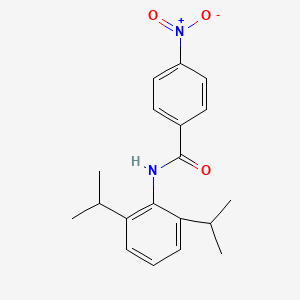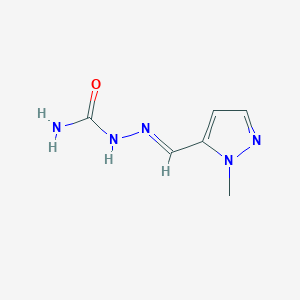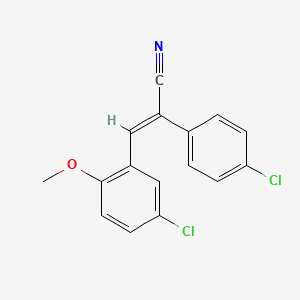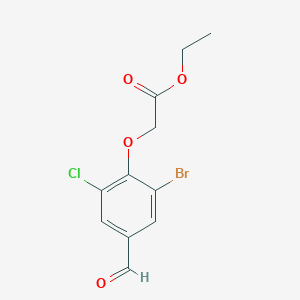![molecular formula C17H12N4S B5718869 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell-related diseases.
Mecanismo De Acción
TAK-659 works by inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, a key enzyme involved in the signaling pathway of B cells. N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine plays a critical role in the activation and proliferation of B cells, as well as the production of antibodies. By inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, TAK-659 blocks the downstream signaling pathways that lead to B cell activation and proliferation.
Biochemical and Physiological Effects
In addition to its effects on B cells, TAK-659 has also been shown to inhibit other enzymes in the same family as N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, such as TEC and ITK. This broader inhibition profile may contribute to its efficacy in treating various B cell-related diseases. TAK-659 has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and related enzymes, which may reduce the risk of off-target effects. However, its broad inhibition profile may also lead to unintended effects on other immune cells or signaling pathways. Another limitation is the lack of data on the long-term safety and efficacy of TAK-659 in humans, as it is still in the early stages of clinical development.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is the exploration of its effects on other immune cells or signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for different B cell-related diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the formation of the thiazole and pyrimidine rings, as well as the coupling of the two rings. The final product is obtained through purification and isolation processes. The precise details of the synthesis method are proprietary information of the company that developed TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been shown to be effective in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In a study published in Cancer Research, TAK-659 was found to inhibit the growth of lymphoma cells both in vitro and in vivo. Another study published in Arthritis & Rheumatology showed that TAK-659 reduced the severity of arthritis in a mouse model of rheumatoid arthritis.
Propiedades
IUPAC Name |
4-naphthalen-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-22-17(20-15)21-16-18-8-3-9-19-16/h1-11H,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSCBKPRNMVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Naphthalen-2-yl-thiazol-2-yl)-pyrimidin-2-yl-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)




![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)


![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
